molecular formula C14H12N2OS B11797407 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole

4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole

Cat. No.: B11797407
M. Wt: 256.32 g/mol
InChI Key: IIFDPOVKEYTADO-UHFFFAOYSA-N
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Description

4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole is a heterocyclic compound that features both a thiophene and a pyrazole ring Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole typically involves the following steps:

    Formation of Thiophen-2-ylmethanol: This can be achieved by the reduction of thiophen-2-carboxaldehyde using a reducing agent such as sodium borohydride.

    Etherification: Thiophen-2-ylmethanol is then reacted with 4-bromophenol in the presence of a base like potassium carbonate to form 4-(Thiophen-2-ylmethoxy)phenol.

    Formation of 4-(Thiophen-2-ylmethoxy)benzaldehyde: This intermediate is synthesized by the formylation of 4-(Thiophen-2-ylmethoxy)phenol using a formylating agent such as Vilsmeier-Haack reagent.

    Cyclization: Finally, the aldehyde group of 4-(Thiophen-2-ylmethoxy)benzaldehyde is reacted with hydrazine hydrate to form the pyrazole ring, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the pyrazole ring.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with specific receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.

Uniqueness

4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole is unique due to its combination of thiophene and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

4-[4-(thiophen-2-ylmethoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C14H12N2OS/c1-2-14(18-7-1)10-17-13-5-3-11(4-6-13)12-8-15-16-9-12/h1-9H,10H2,(H,15,16)

InChI Key

IIFDPOVKEYTADO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)C3=CNN=C3

Origin of Product

United States

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